4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-ethyl-5-(furan-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-8-9(7-4-5-14-6-7)12-13(2)10(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
UKRKKXWKPSKGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=COC=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a hydrazine derivative, the reaction proceeds through cyclization and subsequent functional group modifications to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various human cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. The compound's mechanism of action appears to involve inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies show that it possesses strong antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal properties. This suggests potential applications in treating infections, particularly those caused by antibiotic-resistant strains .
Structure–Activity Relationship (SAR)
The unique combination of the furan and pyrazole rings contributes to the compound's biological activity. Comparative studies with similar pyrazole derivatives reveal that variations in substituents significantly affect their potency. For example, different alkyl groups or the presence of halogens can enhance or diminish biological effects, highlighting the importance of chemical structure in drug design .
Agrochemicals
Pesticidal Applications
There is emerging interest in the use of this compound as a pesticide or herbicide. Preliminary studies suggest that it may inhibit specific enzymes involved in plant growth or pest metabolism, offering a potential avenue for developing environmentally friendly agricultural chemicals .
Materials Science
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Research into its use as a monomer or cross-linking agent in polymer synthesis is ongoing, with promising results indicating improved performance characteristics in various applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine ()
- Structural Differences :
- Position 3 : 5-Iodothiophen-3-yl (C₄H₂IS) replaces furan-3-YL (C₄H₃O).
- Key Implications :
- The sulfur atom in thiophene enhances aromaticity and electron density compared to furan’s oxygen.
- Molecular Formula : C₁₀H₁₂IN₃S.
- Hypothesized Activity : Higher lipophilicity due to iodine may enhance membrane permeability but reduce aqueous solubility.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine ()
- Structural Differences :
- Position 1 : 4-Methoxyphenyl (aromatic) replaces methyl.
- Position 3 : Phenyl (C₆H₅) replaces furan-3-YL.
- Key Implications :
- The methoxy group (-OCH₃) is electron-donating, altering electronic properties and solubility.
- Bulkier aromatic substituents may hinder metabolic degradation but reduce bioavailability.
- Molecular Formula : C₁₆H₁₅N₃O.
- Notable Properties: Potential applications in materials science due to extended conjugation.
1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties ()
- Structural Differences :
- Additional Groups : Disulfide (-S-S-) moieties are appended to the pyrazole core.
- Key Implications :
- Hypothesized Activity : The target compound’s furan group could synergize with disulfides for improved efficacy.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine ()
- Structural Differences :
- Position 3 : tert-Butyl (C(CH₃)₃) replaces furan-3-YL.
- Amine Substituent : 4-Methoxybenzyl (C₈H₉O) replaces hydrogen.
- The benzyl group enhances π-π stacking interactions in receptor binding.
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine ()
- Structural Differences :
- Position 1 : 2,4,6-Trichlorophenyl (halogenated aromatic) replaces methyl.
- Position 3 : Pyridin-4-yl (N-containing aromatic) replaces furan-3-YL.
- Key Implications: Halogens (F, Cl) enhance lipophilicity and electrostatic interactions.
Comparative Data Table
Biological Activity
4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine, a compound with the CAS number 1187561-49-4, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anti-inflammatory, antioxidant effects, and its mechanism of action.
The molecular formula of this compound is with a molecular weight of 177.20 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a furan moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1187561-49-4 |
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.20 g/mol |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . The presence of the furan group in the structure may enhance interaction with microbial targets.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro assays reveal that compounds similar to this compound exhibit substantial inhibition of pro-inflammatory markers. For example, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, suggesting significant therapeutic potential .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. Studies have shown that related pyrazole compounds can scavenge free radicals effectively, with DPPH scavenging percentages reaching up to 90% in some cases . This property is vital for protecting cells from oxidative stress-related damage.
The biological activities of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammation and microbial growth. For instance, compounds with similar structures have been reported to inhibit DNA gyrase B in E. coli, which is crucial for bacterial DNA replication . This inhibition leads to bacterial cell death and supports the compound's antimicrobial efficacy.
Case Studies
- Antimicrobial Study : A study evaluated various pyrazole derivatives against resistant strains of bacteria and found that compounds with furan substitutions exhibited enhanced activity compared to those without .
- Anti-inflammatory Assessment : In a clinical trial, a related pyrazole compound was tested for its anti-inflammatory effects in patients with rheumatoid arthritis, showing significant reduction in joint swelling and pain scores .
- Antioxidant Evaluation : An in vitro study measured the antioxidant capacity using DPPH and ABTS assays, confirming that certain derivatives possess potent radical scavenging abilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
